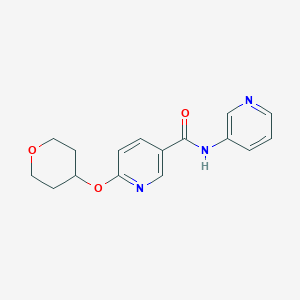

![molecular formula C9H6N4OS B2558334 6-(1H-pyrazol-5-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one CAS No. 318949-48-3](/img/structure/B2558334.png)

6-(1H-pyrazol-5-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “6-(1H-pyrazol-5-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one” is a complex organic molecule that contains a pyrazole ring and a thiazolo[3,2-a]pyrimidin-5-one ring. Pyrazole derivatives are known for their broad spectrum of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties . Thiazole is a good pharmacophore nucleus due to its various pharmaceutical applications. Its derivatives have a wide range of biological activities such as antioxidant, analgesic, and antimicrobial including antibacterial, antifungal, antimalarial, anticancer, antiallergic, antihypertensive, anti-inflammatory, and antipsychotic .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a novel series of azoles and azines were designed and prepared via reaction of 1,3-diphenyl-1H-pyrazol-5(4H)-one with some electrophilic and nucleophilic reagents . Another study reported a new, convenient, environmentally benign two-step synthesis of 5H-thiazolo[3,2-a]pyrimidin-5-one derivatives .Molecular Structure Analysis

The molecular structure of “6-(1H-pyrazol-5-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one” is complex, containing a pyrazole ring and a thiazolo[3,2-a]pyrimidin-5-one ring. The exact structure would need to be confirmed by elemental analyses and spectral data .Applications De Recherche Scientifique

Application in Energetic Materials

Field

Summary

Pyrazol-5-one derivatives have been used in the design of new energetic materials . The combination of superior energetic structural fragments is a feasible route to design new energetic materials .

Methods

Selected metal and nitrogen-rich salts based on pyrazol-5-one derivatives are prepared and characterized by 1H/13C NMR, IR spectroscopy, and elemental analysis .

Results

All compounds exhibit thermal stabilities with decomposition temperatures ranging from 171 to 270 °C, high densities (1.61–2.92 g cm −3), and high positive heats of formation (630.4–1275.2 kJ mol −1) .

Application in Cancer Treatment

Field

Summary

Pyrazol-5-one derivatives have been used as novel CDK2 inhibitors in cancer treatment .

Methods

A new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds were designed, and synthesized as novel CDK2 targeting compounds .

Results

Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC50 range of (48–90 nM) compared to sorafenib (IC50: 144, 176 and 19 nM, respectively) .

Application in Antimicrobial Activity

Summary

Pyrazol-5-one derivatives have been used in the design of new antimicrobial agents .

Methods

The hybrid molecule of 6-(1H-benzimidazol-2-yl)-3,5-dimethyl-2-thioxo-1H-thieno[2,3-d]pyrimidin-4-one was prepared via condensation of the carboxylic acid with ortho-phenylenediamine .

Results

The results of antimicrobial activity screening revealed the antimicrobial properties for all of the studied molecules against both Gram-positive and Gram-negative bacteria and the Candida albicans fungal strain .

Application in Catalysis

Field

Summary

Pyrazol-5-one derivatives have been used in the design of copper complexes that displayed high catalytic activity .

Methods

Copper complexes were synthesized and characterized .

Results

Complexes displayed high catalytic activity toward the ammoxidation of alcohols to nitriles and the aerobic oxidation of alcohols to aldehydes in H2O .

Application in Herbicide Design

Field

Summary

Pyrazol-5-one derivatives have been used in the design of new herbicides .

Methods

Compounds were synthesized and tested for herbicidal activity .

Results

The herbicidal activity and the weed controlling spectrum of certain compounds could be significantly improved by the introduction of CF3 or F to the ortho-positions of the benzene ring .

Application in Cytotoxic Agents Design

Summary

Pyrazol-5-one derivatives have been used in the design of potential cytotoxic agents .

Methods

A series of novel (Z)-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-3-((1-substituted phenyl-1H-1,2,3-triazol-4-yl)methyl)thiazolidine-2,4-dione derivatives were designed and synthesized .

Results

Most of the derivatives exhibited promising cytotoxic activity. Among them, particularly compounds 8j (R1 = OMe and R3 = NO2) and 8e (R3 = CF3) demonstrate remarkable cytotoxic activity with IC50 values 0.426 μM ± 0.455 and 0.608 μM ± 0.408, which are even better than the standard drug cisplatin 0.636 μM ± 0.458 .

Application in Energetic Materials Design

Summary

Pyrazol-5-one derivatives have been used in the design of thermally robust energetic materials .

Methods

A novel nitrogen-rich energetic material, namely 3,5-bis (3,4-diamino-1,2,4-triazole)-1H-pyrazole, was synthesized via a one-step reaction from commercially available reagents .

Results

The detonation velocity and sensitivity (D: 9275 m s −1, IS > 40 J, FS = 360 N) of 3,5-bis (3,4-diamino-1,2,4-triazole)-1H-pyrazole (EM3) are superior to those of RDX .

Orientations Futures

The future directions for research on “6-(1H-pyrazol-5-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one” could include further exploration of its synthesis, characterization, and biological activity. Given the broad spectrum of biological activities associated with similar compounds, there may be potential for the development of new therapeutic agents .

Propriétés

IUPAC Name |

6-(1H-pyrazol-5-yl)-[1,3]thiazolo[3,2-a]pyrimidin-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N4OS/c14-8-6(7-1-2-11-12-7)5-10-9-13(8)3-4-15-9/h1-5H,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUSCQISJJLFKNR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC2=NC=C(C(=O)N21)C3=CC=NN3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(1H-pyrazol-5-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-Methyl-N-[[3-(1-methylpyrazol-4-yl)-1,2-oxazol-5-yl]methyl]prop-2-yn-1-amine](/img/structure/B2558252.png)

![2-[(5-chloroquinolin-8-yl)oxy]-N-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)acetamide](/img/structure/B2558254.png)

![2-(4-chlorobenzyl)-4-(5-methyl-1,2,4-oxadiazol-3-yl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione](/img/structure/B2558260.png)

![Methyl 6-acetyl-2-(2-(methylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2558261.png)

![5-[1-cyclopentyl-4-(4-fluorophenyl)-1H-imidazol-5-yl]-N-(3-methoxybenzyl)-2-furamide](/img/structure/B2558263.png)

![1-({2-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-1-benzofuran-5-yl}sulfonyl)-4-methylpiperidine](/img/structure/B2558266.png)

![2,5-dichloro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2558267.png)

![4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]quinazoline](/img/structure/B2558269.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide](/img/structure/B2558272.png)